

(Methoxymethyl)diphenylphosphine oxide

molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (Methoxymethyl)diphenylphosphine oxide

Cat. No.: B1585079

[Get Quote](#)

An In-Depth Technical Guide to **(Methoxymethyl)diphenylphosphine oxide**: Properties, Synthesis, and Applications

Introduction

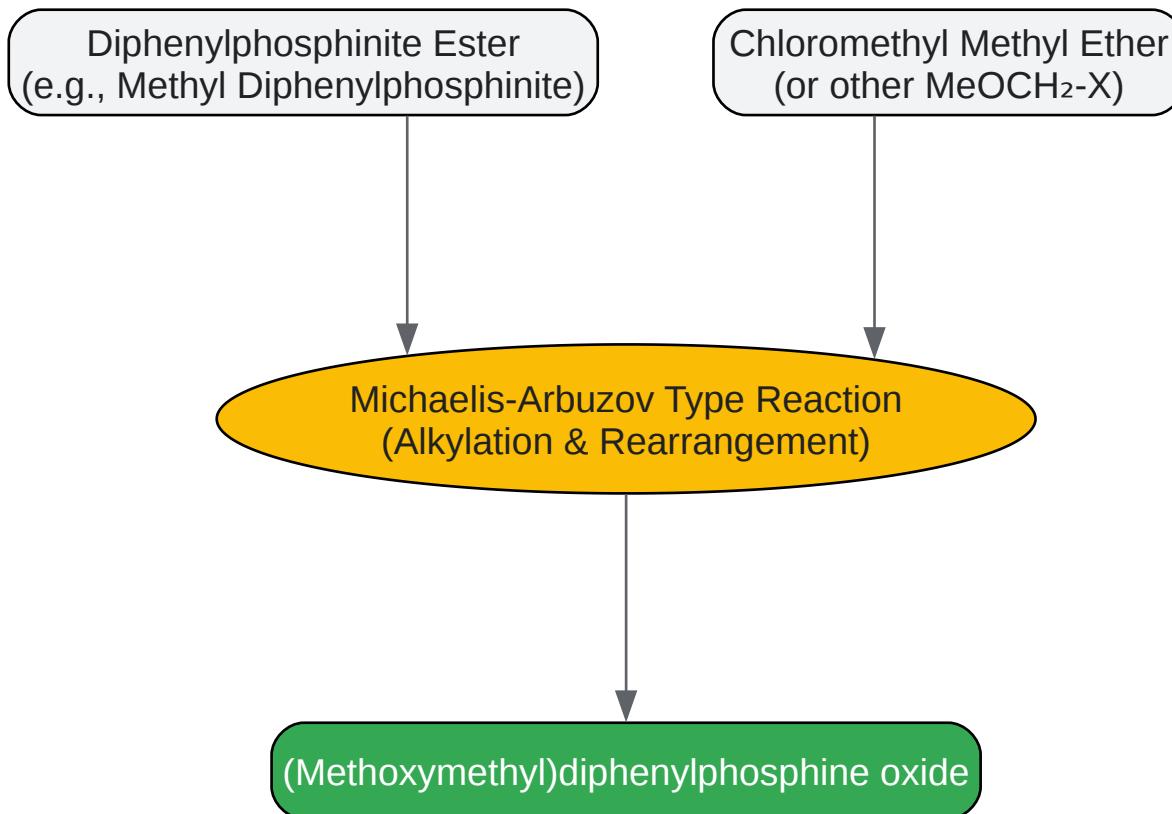
(Methoxymethyl)diphenylphosphine oxide is a versatile and highly valuable organophosphorus reagent in modern organic synthesis.^[1] Identified by its CAS number 4455-77-0, this white crystalline solid has carved a significant niche for itself, primarily as a key reagent in the Horner-Wadsworth-Emmons (HWE) reaction.^[2] Its utility extends to the stereoselective synthesis of enol ethers, which are pivotal intermediates for producing homologous aldehydes and ketones. Beyond its role in olefination reactions, it serves as an important intermediate and catalyst in the development of pharmaceuticals, agrochemicals, and advanced materials, owing to its unique structural and electronic properties.^[1]

This guide provides a comprehensive overview for researchers and drug development professionals, detailing the compound's physicochemical properties, synthetic routes, and core applications, with a focus on the mechanistic underpinnings and practical execution of the Horner-Wadsworth-Emmons reaction.

Physicochemical Properties

(Methoxymethyl)diphenylphosphine oxide is a stable, solid compound under standard conditions, exhibiting good solubility in common organic solvents like methylene chloride.^{[1][3]}

Its key physical and chemical identifiers are summarized in the table below.


Property	Value	Reference(s)
Molecular Formula	C ₁₄ H ₁₅ O ₂ P	[1][2][3][4][5]
Molecular Weight	246.24 g/mol	[2][3][5][6][7]
CAS Number	4455-77-0	[1][2][3][4][5]
Appearance	White to off-white or pale yellow crystalline powder	[1][2][3][4]
Melting Point	113 - 120 °C	[1][2]
Boiling Point	334.7 ± 25.0 °C (Predicted)	[2][3]
Solubility	Methylene chloride: 0.1 g/mL, clear	[2][3]
IUPAC Name	[(methoxymethyl) (phenyl)phosphoryl]benzene	[4]
InChI Key	OEPKDBQOTLDTNC- UHFFFAOYSA-N	[4]

Synthesis of (Methoxymethyl)diphenylphosphine oxide

The synthesis of phosphine oxides can be achieved through various established methodologies in organophosphorus chemistry. A common and effective approach is the Michaelis–Arbuzov reaction or a related alkylation of a phosphinite precursor. For **(Methoxymethyl)diphenylphosphine oxide**, a plausible and industrially relevant synthetic route involves the reaction of a diphenylphosphinite ester, such as methyl diphenylphosphinite, with an appropriate electrophile like chloromethyl methyl ether.

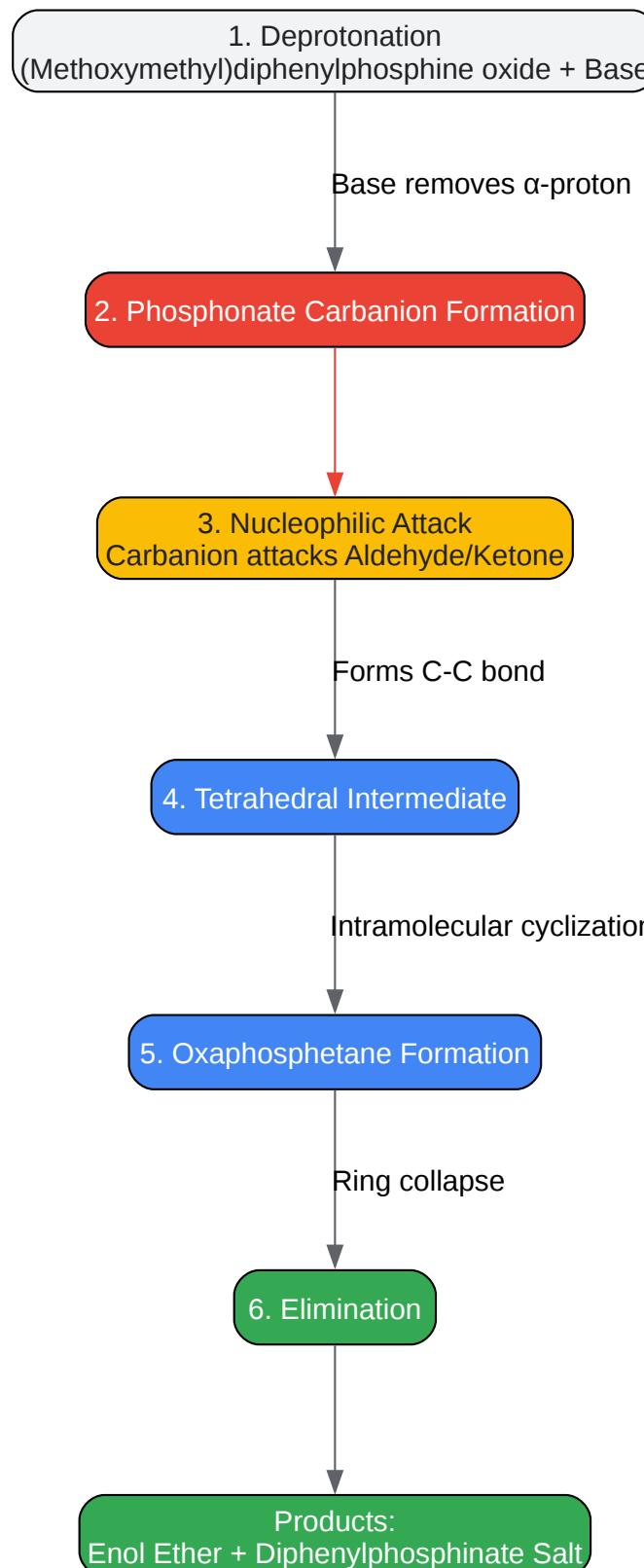
A patented method describes the synthesis of a related compound, m-methoxy benzyl diphenyl phosphine oxide, by reacting methyl diphenylphosphinite with m-methoxy benzyl chloride at a controlled temperature of 55-60 °C.[8] This suggests a similar quaternization-rearrangement pathway for the synthesis of the title compound.

Conceptual Synthetic Workflow

[Click to download full resolution via product page](#)

Caption: Conceptual workflow for the synthesis of **(Methoxymethyl)diphenylphosphine oxide**.

Core Application: The Horner-Wadsworth-Emmons (HWE) Reaction


The premier application of **(Methoxymethyl)diphenylphosphine oxide** is its use as a phosphonate reagent in the Horner-Wadsworth-Emmons (HWE) reaction.^[2] This reaction is a cornerstone of modern organic chemistry for the synthesis of alkenes from carbonyl compounds.^[9]

Mechanistic Overview

The HWE reaction begins with the deprotonation of the α -carbon to the phosphorus atom by a suitable base (e.g., n-BuLi, NaH, NaOMe), forming a highly nucleophilic phosphonate

carbanion.[9][10] This stabilized carbanion then undergoes a nucleophilic attack on the carbonyl carbon of an aldehyde or ketone. The resulting tetrahedral intermediate rearranges to form a cyclic oxaphosphetane, which subsequently collapses to yield the desired alkene and a water-soluble dialkyl phosphate salt, which is easily removed during aqueous workup.[10][11]

HWE Reaction Mechanism

[Click to download full resolution via product page](#)

Caption: Step-by-step mechanism of the Horner-Wadsworth-Emmons reaction.

Advantages Over the Classical Wittig Reaction

The HWE modification offers several distinct advantages over the traditional Wittig reaction, which uses phosphonium ylides:

- Enhanced Nucleophilicity: Phosphonate carbanions are generally more nucleophilic and less basic than their phosphonium ylide counterparts, allowing them to react efficiently with a wider range of aldehydes and even less reactive ketones.[9][12]
- Simplified Purification: The byproduct of the HWE reaction is a phosphate salt, which is water-soluble and easily separated from the desired organic product through a simple aqueous extraction. This contrasts sharply with the often-problematic removal of triphenylphosphine oxide from Wittig reactions.[12]
- Stereochemical Control: The HWE reaction typically provides excellent stereoselectivity, yielding predominantly the (E)-alkene.[9][10] This selectivity is a key advantage in the synthesis of complex molecules where precise control of geometry is critical.[13]

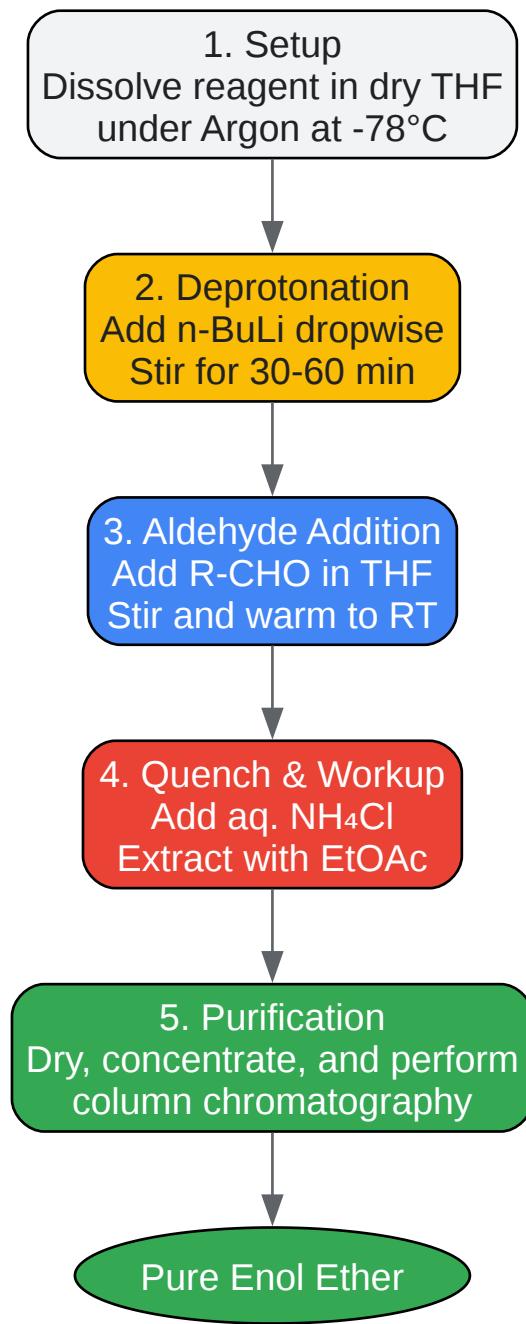
Experimental Protocol: Synthesis of an Enol Ether via HWE Reaction

This section provides a representative, step-by-step methodology for the olefination of an aldehyde using **(Methoxymethyl)diphenylphosphine oxide**.

Objective: To synthesize an enol ether from a generic aldehyde (R-CHO).

Materials:

- **(Methoxymethyl)diphenylphosphine oxide**
- Anhydrous Tetrahydrofuran (THF)
- n-Butyllithium (n-BuLi) in hexanes (e.g., 1.6 M solution)
- Aldehyde (R-CHO)
- Saturated aqueous ammonium chloride (NH₄Cl) solution


- Saturated aqueous sodium chloride (brine)
- Anhydrous magnesium sulfate ($MgSO_4$) or sodium sulfate (Na_2SO_4)
- Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Protocol:

- Reagent Preparation:
 - In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve **(Methoxymethyl)diphenylphosphine oxide** (1.1 equivalents) in anhydrous THF.
 - Cool the solution to -78 °C using a dry ice/acetone bath.
- Carbanion Formation:
 - Slowly add n-BuLi (1.05 equivalents) dropwise to the stirred solution via syringe.
 - Maintain the temperature at -78 °C and stir the resulting deep red or orange solution for 30-60 minutes to ensure complete formation of the phosphonate carbanion.
- Reaction with Aldehyde:
 - Dissolve the aldehyde (1.0 equivalent) in a minimal amount of anhydrous THF.
 - Add the aldehyde solution dropwise to the carbanion mixture at -78 °C.
 - Allow the reaction to stir at -78 °C for 1-2 hours, then let it warm slowly to room temperature and stir for an additional 2-4 hours or until TLC analysis indicates complete consumption of the aldehyde.
- Workup and Extraction:
 - Quench the reaction by slowly adding saturated aqueous NH_4Cl solution.
 - Transfer the mixture to a separatory funnel and add water and an extraction solvent (e.g., ethyl acetate).

- Separate the layers and extract the aqueous layer two more times with the organic solvent.
- Combine the organic extracts and wash with brine.
- Drying and Purification:
 - Dry the combined organic layer over anhydrous $MgSO_4$ or Na_2SO_4 .
 - Filter the drying agent and concentrate the filtrate under reduced pressure.
 - Purify the resulting crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure enol ether.

Experimental Workflow Diagram

[Click to download full resolution via product page](#)

Caption: General experimental workflow for enol ether synthesis via HWE reaction.

Further Applications

Beyond its primary role in HWE reactions, **(Methoxymethyl)diphenylphosphine oxide** is a valuable building block and catalyst.^[1]

- Catalysis: It can act as a ligand for transition metals in various catalytic processes, including rhodium-catalyzed hydroformylation and Pauson-Khand reactions, influencing reaction rates and selectivity.[2]
- Materials Science: Its phosphorus-based structure makes it a precursor for creating flame retardants and specialized polymers, enhancing the thermal and mechanical properties of materials.[1]
- Pharmaceutical and Agrochemical Synthesis: As a key intermediate, it facilitates the construction of complex organophosphorus compounds that are often explored for their biological activity in drug discovery and crop protection.[1][14]

Safety and Handling

(Methoxymethyl)diphenylphosphine oxide should be handled in a well-ventilated area, and personal protective equipment (gloves, safety glasses) should be worn. It is classified with the GHS07 pictogram, indicating it may be harmful if swallowed (H302).[2] Standard precautionary statements include washing hands thoroughly after handling and avoiding eating, drinking, or smoking when using the product.[3] Commercial material is generally of high purity ($\geq 98\%$) and can be used as received.[2][4] It should be stored under an inert gas at 2-8°C.[2]

Conclusion

(Methoxymethyl)diphenylphosphine oxide is a powerful and reliable synthetic tool for the modern organic chemist. Its primary strength lies in its function as a Horner-Wadsworth-Emmons reagent, enabling the efficient and stereoselective synthesis of enol ethers with the significant practical advantage of a simple purification process. Its broader utility as a ligand and synthetic intermediate in diverse fields underscores its importance for professionals in pharmaceutical development, agrochemical research, and materials science. A thorough understanding of its properties and reaction mechanisms is key to leveraging its full synthetic potential.

References

- Chemical Properties of Methoxymethyldiphenylphosphine oxide (CAS 4455-77-0). Cheméo. [\[Link\]](#)
- Diphenylphosphine oxide. Wikipedia. [\[Link\]](#)

- PREPARATION OF HORNER-WADSWORTH-EMMONS REAGENT: METHYL 2-BENZYLOXYCARBONYLAMINO-2- (DIMETHOXY- PHOSPHINYL)
- Synthetic method of m-methoxy benzyl diphenyl phosphine oxide.
- Horner–Wadsworth–Emmons reaction. Wikipedia. [Link]
- The Role of Diphenylphosphine Oxide in Advanced Organic Synthesis. Medium. [Link]
- Horner-Wadsworth-Emmons reaction to form alkenes. YouTube. [Link]
- Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Organic Chemistry Portal. [Link]
- Recent Progress in the Horner-Wadsworth-Emmons Reaction.
- Synthesis of Aryldiphenylphosphine Oxides by Quaternization of Tertiary Diphenylphosphines with Aryl Bromides Followed by Wittig Reactions. Semantic Scholar. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. chemimpex.com [chemimpex.com]
- 2. (METHOXYMETHYL)DIPHENYLPHOSPHINE OXIDE | 4455-77-0 [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. L00912.14 [thermofisher.com]
- 5. parchem.com [parchem.com]
- 6. Methoxymethyldiphenylphosphine oxide (CAS 4455-77-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. echemi.com [echemi.com]
- 8. CN105503954A - Synthetic method of m-methoxy benzyl diphenyl phosphine oxide - Google Patents [patents.google.com]
- 9. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 10. Wittig-Horner Reaction [organic-chemistry.org]
- 11. youtube.com [youtube.com]

- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. researchgate.net [researchgate.net]
- 14. chemimpex.com [chemimpex.com]
- To cite this document: BenchChem. [(Methoxymethyl)diphenylphosphine oxide molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1585079#methoxymethyl-diphenylphosphine-oxide-molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com